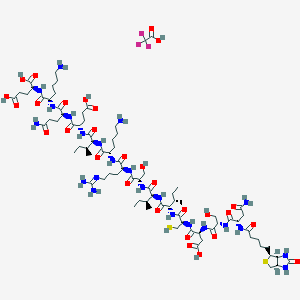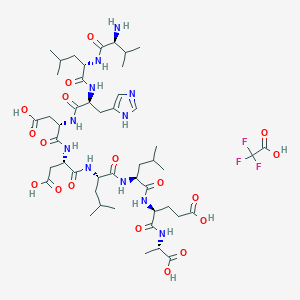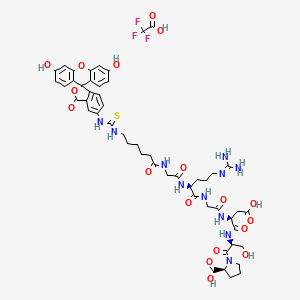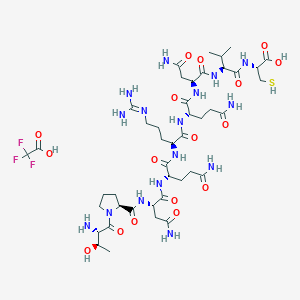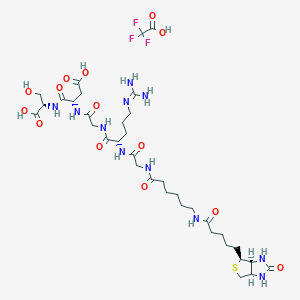
Biotin-LC-GRGDS Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-LC-GRGDS Trifluoroacetate is a synthetic peptide that contains the amino acid sequence Arg-Gly-Asp (RGD), which has been implicated as a recognition site in interactions between extracellular matrix (ECM) molecules and cell membrane receptors . This peptide is biotinylated through 6-aminohexanoate (LC) as a spacer .
Synthesis Analysis
The GRGDS peptide is known to inhibit attachment of endothelial cells to substrates . This synthetic peptide mimics the cellular binding site of many adhesive proteins in the extracellular matrix and causes rounding and detachment of spread cells . The biotin synthetic pathway can be divided into two stages: the generation of the pimelate moiety catalyzed by BioC-BioH pathway in E. coli and the conserved biotin ring assembly pathway catalyzed by BioF, BioA, BioD, and BioB .Molecular Structure Analysis
The molecular formula of this compound is C33H55N11O12S, and its molecular mass/weight is 829.9 . The structure of biotin consists of a ureido ring fused with a tetrahydrothiophene ring .Chemical Reactions Analysis
Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .Physical And Chemical Properties Analysis
The GRGDS peptide is biotinylated through 6-aminohexanoate (LC) as a spacer . It is lyophilized and should be stored at -20 °C .Scientific Research Applications
Biotin-LC-GRGDS trifluoroacetate has been used in a variety of scientific research applications. It has been used in cell surface engineering, gene expression control, and drug delivery. It has been used in cell surface engineering to modify the surface of cells to enable them to bind to specific molecules. It has been used in gene expression control to regulate the expression of certain genes in cells. Finally, it has been used in drug delivery to deliver drugs to target cells, tissues, and organs.
Mechanism of Action
- Biotin is essential for various metabolic functions, such as gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
- This interaction leads to the activation of enzymes involved in critical metabolic pathways, ultimately affecting cellular processes .
- Biotin-LC-GRGDS Trifluoroacetate impacts several pathways:
- Impact on Bioavailability : Biotin’s bioavailability is influenced by dietary intake and metabolic turnover .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Advantages and Limitations for Lab Experiments
The use of biotin-LC-GRGDS trifluoroacetate in laboratory experiments has a number of advantages. It is highly versatile and can be used in a variety of different applications. It is also easy to use and is relatively inexpensive. Additionally, it is water-soluble, allowing for easy delivery to target cells, tissues, and organs. The main limitation of this compound is that it is not biodegradable, meaning that it can accumulate in the environment if not properly disposed of.
Future Directions
There are a number of potential future directions for biotin-LC-GRGDS trifluoroacetate. One potential direction is the use of this compound in targeted drug delivery. Another potential direction is the use of this compound in gene therapy. Finally, this compound could be used in the development of new biotechnological and biomedical products.
Synthesis Methods
Biotin-LC-GRGDS trifluoroacetate is synthesized through a multi-step process. The first step involves the reaction of biotin with l-glutamic acid to form the biotin-l-glutamate intermediate. This intermediate is then reacted with glycidyltrimethyl-ammonium chloride to form the biotin-glycidyltrimethyl-ammonium chloride intermediate. The biotin-glycidyltrimethyl-ammonium chloride intermediate is then reacted with trifluoroacetic acid to form the this compound product.
Safety and Hazards
The safety data sheet for D-Biotin suggests that it should be handled with personal protective equipment and adequate ventilation . It should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, or if inhaled or ingested, medical attention should be sought .
Biochemical Analysis
Biochemical Properties
Biotin-LC-GRGDS Trifluoroacetate contains the amino acid sequence Arg-Gly-Asp (RGD), which is recognized in interactions between extracellular matrix (ECM) molecules and cell membrane receptors . This peptide is known to inhibit the attachment of endothelial cells to substrates .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting the attachment of endothelial cells to substrates . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically cell membrane receptors . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N11O12S.C2HF3O2/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28;3-2(4,5)1(6)7/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56);(H,6,7)/t18-,19-,20-,21-,22-,28-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHRXYZGQKUHE-JFRMRGEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56F3N11O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



